molecular formula C5H6N4O2S B601288 Cefdinir Impurity A CAS No. 1450758-21-0

Cefdinir Impurity A

Cat. No. B601288
M. Wt: 186.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefdinir Impurity A is a synthetic compound that is used as an active pharmaceutical ingredient in certain drugs. It is a metabolite of Cefdinir, a semi-synthetic cephalosporin antibiotic. Cefdinir Impurity A is a major impurity of Cefdinir and is a major concern for drug manufacturers and regulatory agencies.

Scientific Research Applications

Impurity Characterization and Identification

  • Identification and Structural Elucidation : Rao et al. (2007) identified three unknown impurities in Cefdinir, including Cefdinir Impurity A. They utilized preparative high performance liquid chromatography (HPLC) and spectral data (NMR, IR, MS) for structural characterization (Rao et al., 2007).

  • LC-MS and Two-Dimensional Chromatographic Correlation : Chen et al. (2012) developed a novel analytical method using two-dimensional chromatographic correlation spectroscopy and LC-MS to identify impurity peaks in HPLC chromatograms of Cefdinir (Chen et al., 2012).

Impurity Effects on Drug Properties

  • Impact on Sterilization Processes : Singh et al. (2010) studied the impact of gamma radiation and electron beam on Cefdinir in solid state, analyzing the radiolytic degradation and formation of impurities, including Cefdinir Impurity A (Singh et al., 2010).

  • Quantitative Structure-Retention Relationships (QSRR) : Wang et al. (2015) established a QSRR model for Cefdinir impurities, which predicts chromatographic behavior of new impurities, potentially including Cefdinir Impurity A (Wang et al., 2015).

  • Enhanced Dissolution Rate and Antibacterial Activity : Bali et al. (2021) explored the use of nanographene oxide as a drug carrier to enhance the dissolution rate and antibacterial activity of Cefdinir, which could be relevant for formulations containing Cefdinir Impurity A (Bali et al., 2021).

  • HPLC Method for Determination : Xing-lin (2003) developed an HPLC method for determining Cefdinir and its related substances, which could be applied for monitoring the levels of Cefdinir Impurity A (Xing-lin, 2003).

Analytical and Bioavailability Studies

  • Electrochemistry and Determination Approaches : Taşdemir (2014) studied the oxidation and reduction behavior of Cefdinir through voltammetric and computational approaches, potentially useful for analyzing Cefdinir Impurity A (Taşdemir, 2014).

  • Transport Mechanisms in Kidney : Lepsy et al. (2003) investigated Cefdinir's renal transport mechanisms, which may be influenced by the presence of impurities like Cefdinir Impurity A (Lepsy et al., 2003).

  • Mass Spectral Profile for Impurities : Wang et al. (2015) developed a mass spectral profile for differentiating β-lactams from ring-opened impurities, which could be applicable to Cefdinir Impurity A (Wang et al., 2015).

  • Spray-Drying and SAS-Process : Park et al. (2010) researched the effects of micronization and amorphorization of Cefdinir on solubility and dissolution rate, which may be relevant for Cefdinir Impurity A (Park et al., 2010).

properties

CAS RN

1450758-21-0

Product Name

Cefdinir Impurity A

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.